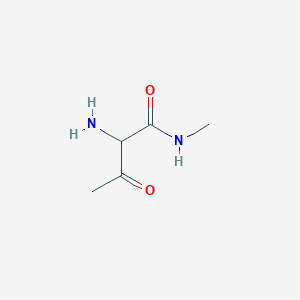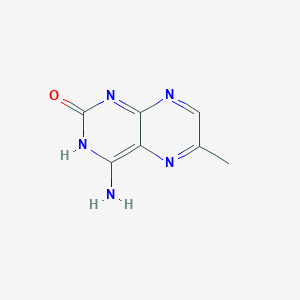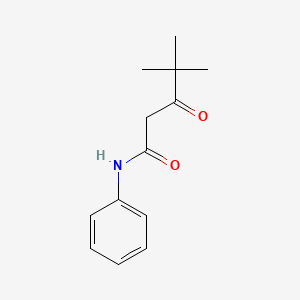![molecular formula C12H10N2O4 B13799511 Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B13799511.png)
Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester is a complex heterocyclic compound. It is part of the furopyridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield various indole products, which can be further modified to obtain the desired furopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
Furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials .
Mécanisme D'action
The mechanism of action of furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of protein kinases, which are essential for cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furopyridine derivatives and related heterocyclic compounds such as benzofuran and indole derivatives .
Uniqueness
What sets furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester apart is its unique structure, which allows for diverse chemical modifications and a wide range of biological activities.
Propriétés
Formule moléculaire |
C12H10N2O4 |
|---|---|
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
ethyl 2-cyano-7-methyl-4-oxofuro[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c1-3-17-12(16)9-6-14(2)11-8(10(9)15)4-7(5-13)18-11/h4,6H,3H2,1-2H3 |
Clé InChI |
ZVONHJMRGNWJRI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(O2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)
![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)

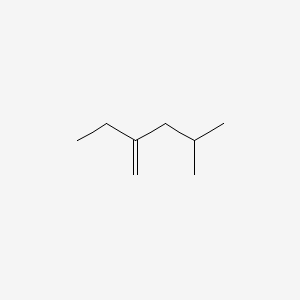
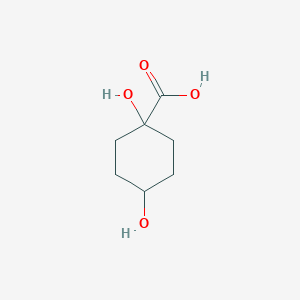
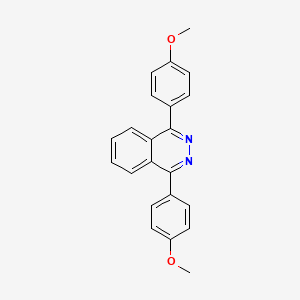

![1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-](/img/structure/B13799465.png)
